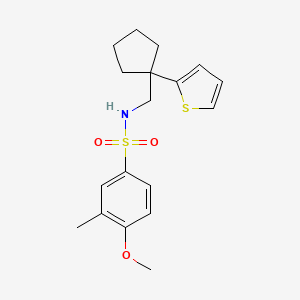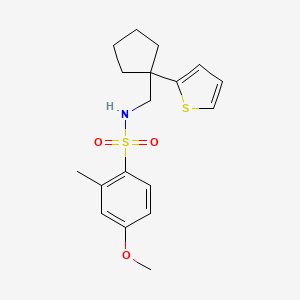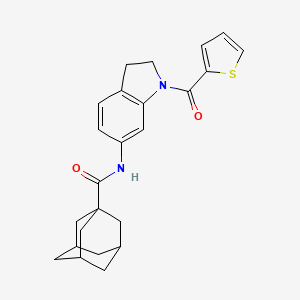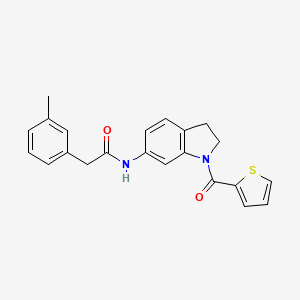
2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
描述
2,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including methoxy, sulfonamide, and a cyclopentyl ring fused with a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is to first synthesize 1-(thiophen-2-yl)cyclopentanol, which can then be converted to the corresponding cyclopentylmethyl chloride. This intermediate is then reacted with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to reduce waste and environmental impact.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under strong oxidizing conditions.
Reduction: : The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Formation of 2,4-dihydroxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide.
Reduction: : Formation of 2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenamine.
Substitution: : Formation of nitro or halogenated derivatives of the compound.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biological targets.
Medicine
In the field of medicine, this compound has potential applications as a drug candidate. Its sulfonamide group, in particular, is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its unique structure can impart desirable characteristics to the final products.
作用机制
The mechanism by which 2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
2,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
2,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenamine
2,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonic acid
Uniqueness
Compared to similar compounds, 2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This group is known for its ability to form strong hydrogen bonds, enhancing the compound's binding affinity to biological targets.
属性
IUPAC Name |
2,4-dimethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-22-14-7-8-16(15(12-14)23-2)25(20,21)19-13-18(9-3-4-10-18)17-6-5-11-24-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJNQYUHONBLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209534.png)
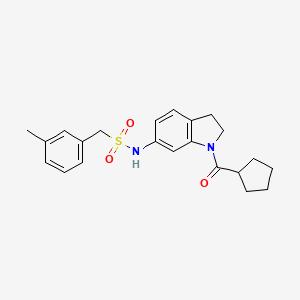
![N-(2,3-dimethylphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3209550.png)
![N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3209555.png)
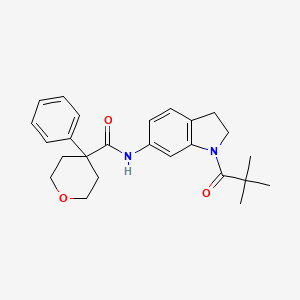
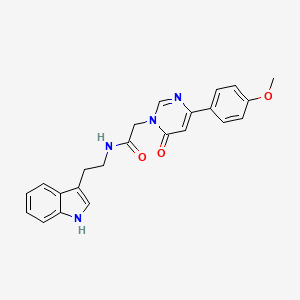
![2-(2-methoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209573.png)
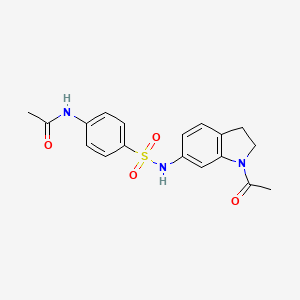
![N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B3209588.png)
![2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3209596.png)
